molecular formula C8H7F3N2S B2461100 4-((Trifluoromethyl)thio)benzimidamide CAS No. 1094293-81-8

4-((Trifluoromethyl)thio)benzimidamide

Cat. No.: B2461100
CAS No.: 1094293-81-8
M. Wt: 220.21
InChI Key: YUCJTPBAIPBPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((Trifluoromethyl)thio)benzimidamide is a chemical compound with the molecular formula C8H7F3N2S It is characterized by the presence of a trifluoromethylthio group attached to a benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions . This reaction proceeds efficiently to yield the desired product in moderate to good yields.

Industrial Production Methods

Industrial production methods for 4-((Trifluoromethyl)thio)benzimidamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((Trifluoromethyl)thio)benzimidamide can undergo various chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzimidamide core can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzimidamide derivatives.

    Substitution: Formation of substituted benzimidamide products.

Scientific Research Applications

4-((Trifluoromethyl)thio)benzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((Trifluoromethyl)thio)benzimidamide is not fully understood. it is believed that the trifluoromethylthio group plays a crucial role in its biological activity. The compound may interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Trifluoromethyl)thio)benzimidamide is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

4-(trifluoromethylsulfanyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2S/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H3,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCJTPBAIPBPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.